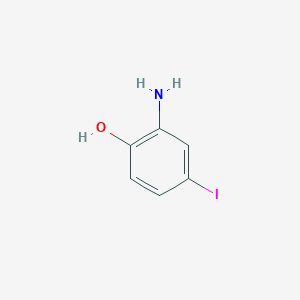

2-Amino-4-iodophenol

説明

Structure

3D Structure

特性

IUPAC Name |

2-amino-4-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRCVKCSFJNERAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90561554 | |

| Record name | 2-Amino-4-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90561554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99969-17-2 | |

| Record name | 2-Amino-4-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90561554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-iodophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-4-iodophenol from p-Aminophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-amino-4-iodophenol, a valuable intermediate in pharmaceutical and chemical research, starting from the readily available precursor, p-aminophenol. This document details the primary synthetic strategies, including direct iodination and a protection-iodination-deprotection sequence. Each method is presented with detailed experimental protocols, a summary of quantitative data, and visual representations of the synthetic workflows.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules. Its structure, featuring amino, hydroxyl, and iodo functional groups on an aromatic ring, allows for diverse chemical modifications, making it a versatile intermediate in drug discovery and development. The synthesis of this compound from p-aminophenol presents a direct and atom-economical approach. However, the high reactivity of the p-aminophenol ring, due to the presence of two activating groups (–NH₂ and –OH), poses challenges in terms of selectivity and potential side reactions, such as oxidation and polymerization. This guide explores the methodologies to overcome these challenges and achieve an efficient synthesis of the target compound.

Synthetic Pathways

Two primary pathways for the synthesis of this compound from p-aminophenol are discussed:

-

Direct Iodination: This approach involves the direct electrophilic iodination of p-aminophenol. The key challenge lies in controlling the regioselectivity and preventing oxidation of the starting material.

-

Protection-Iodination-Deprotection Sequence: To circumvent the challenges of direct iodination, a protection strategy can be employed. The amino group of p-aminophenol is first protected, typically by acetylation, to form N-(4-hydroxyphenyl)acetamide (paracetamol). This is followed by regioselective iodination and subsequent deprotection to yield the desired product.

Experimental Protocols

Direct Iodination of p-Aminophenol

Direct iodination of p-aminophenol is a theoretically straightforward approach. Since the para position is occupied by the amino group, electrophilic substitution is directed to the positions ortho to the hydroxyl and amino groups. The hydroxyl group is a stronger activating group and will primarily direct the substitution to its ortho position (C2). However, the amino group also directs to its ortho position (C3), potentially leading to a mixture of this compound and 2-amino-3-iodophenol. Furthermore, the electron-rich nature of p-aminophenol makes it susceptible to oxidation by the iodinating agent.

A common method for direct iodination involves the use of molecular iodine in the presence of an oxidizing agent, such as hydrogen peroxide.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve p-aminophenol (1 equivalent) in a suitable solvent such as methanol or aqueous methanol.

-

Addition of Reagents: To the stirred solution, add molecular iodine (I₂) (1.1 equivalents).

-

Initiation of Reaction: Slowly add 30% hydrogen peroxide (H₂O₂) (2 equivalents) dropwise to the reaction mixture at room temperature. The reaction is often exothermic and may require cooling to maintain the desired temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Extract the product with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to yield the crude product. Purification can be achieved by column chromatography on silica gel or by recrystallization.

Quantitative Data Summary (Direct Iodination)

| Parameter | Value |

| Starting Material | p-Aminophenol |

| Key Reagents | I₂, H₂O₂ |

| Solvent | Methanol / Water |

| Reaction Temperature | Room Temperature |

| Reaction Time | 24 - 48 hours |

| Typical Yield | Moderate (often a mixture of isomers) |

| Purity | Requires extensive purification |

Synthesis via N-Acetylation, Iodination, and Deprotection

To improve the selectivity and yield of the synthesis, a protection strategy is often preferred. The amino group of p-aminophenol is first protected by acetylation to form N-(4-hydroxyphenyl)acetamide (paracetamol). This reduces the reactivity of the amino group and directs the subsequent iodination primarily to the position ortho to the strongly activating hydroxyl group.

Step 1: N-Acetylation of p-Aminophenol

Experimental Protocol:

-

Reaction Setup: Suspend p-aminophenol (1 equivalent) in water in a round-bottom flask.

-

Reagent Addition: Add acetic anhydride (1.05 equivalents) to the suspension with vigorous stirring.

-

Reaction: The reaction is typically exothermic and proceeds rapidly. Continue stirring for 15-30 minutes.

-

Isolation: Cool the reaction mixture in an ice bath to precipitate the product. Collect the solid N-(4-hydroxyphenyl)acetamide by vacuum filtration, wash with cold water, and dry.

Step 2: Iodination of N-(4-Hydroxyphenyl)acetamide

Experimental Protocol:

-

Reaction Setup: Dissolve N-(4-hydroxyphenyl)acetamide (1 equivalent) in a suitable solvent, such as methanol or ethanol.

-

Reagent Addition: Add N-iodosuccinimide (NIS) (1.1 equivalents) to the solution in portions at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Work-up: After completion, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude N-(4-hydroxy-3-iodophenyl)acetamide. This can be purified by recrystallization or column chromatography.

Step 3: Deprotection of N-(4-hydroxy-3-iodophenyl)acetamide

Experimental Protocol:

-

Reaction Setup: Reflux the N-(4-hydroxy-3-iodophenyl)acetamide (1 equivalent) in an aqueous solution of a strong acid, such as hydrochloric acid (e.g., 6M HCl).

-

Reaction: Monitor the hydrolysis by TLC until the starting material is consumed.

-

Isolation: Cool the reaction mixture and neutralize with a base, such as sodium bicarbonate, to precipitate the product.

-

Purification: Collect the solid this compound by filtration, wash with water, and dry. Further purification can be achieved by recrystallization.

Quantitative Data Summary (Protection-Iodination-Deprotection)

| Parameter | Step 1: Acetylation | Step 2: Iodination | Step 3: Deprotection |

| Starting Material | p-Aminophenol | N-(4-hydroxyphenyl)acetamide | N-(4-hydroxy-3-iodophenyl)acetamide |

| Key Reagents | Acetic Anhydride | N-Iodosuccinimide (NIS) | Hydrochloric Acid |

| Typical Yield | High (>90%) | Good (70-85%) | Good (75-90%) |

| Purity | High after crystallization | High after purification | High after purification |

Visualizing the Synthesis

The following diagrams illustrate the logical workflow of the described synthetic pathways.

Caption: Direct iodination of p-aminophenol.

Caption: Synthesis via a protection strategy.

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

-

Melting Point: A sharp melting point is indicative of a pure compound.

-

Spectroscopy:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic signals for the aromatic protons and the protons of the amino and hydroxyl groups. The splitting patterns and chemical shifts will confirm the substitution pattern of the aromatic ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show the expected number of signals for the carbon atoms in the molecule, confirming the overall structure.

-

Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound, confirming the incorporation of the iodine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H and O-H stretching vibrations, as well as the aromatic C-H and C=C bonds.

-

Conclusion

The synthesis of this compound from p-aminophenol can be achieved through two main routes. Direct iodination is a more direct but less selective method that often results in a mixture of products and requires careful purification. The protection-iodination-deprotection strategy, while longer, offers superior regioselectivity and generally provides higher yields of the desired product. The choice of synthetic route will depend on the desired scale of the reaction, the required purity of the final product, and the available resources. For applications requiring high purity and predictable outcomes, the protection strategy is recommended. This guide provides the necessary technical details to enable researchers to successfully synthesize this important chemical intermediate for their research and development needs.

A Technical Guide to the Physicochemical Properties of 2-Amino-4-iodophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-amino-4-iodophenol (CAS No: 99969-17-2). Due to the limited availability of experimentally determined data for this specific isomer, this document collates available computed data and presents standardized experimental protocols for the determination of key physicochemical characteristics. A clear distinction is made between this compound and its isomer, 4-amino-2-iodophenol, for which more experimental data is available, to prevent misapplication of data. This guide is intended to be a valuable resource for researchers and professionals in drug development and chemical synthesis, providing foundational information and methodologies for further investigation of this compound.

Introduction

This compound is an aromatic organic compound containing an amino group, a hydroxyl group, and an iodine atom attached to a benzene ring. As a substituted aminophenol, it holds potential as a building block in the synthesis of more complex molecules, including pharmaceutically active compounds. A thorough understanding of its physicochemical properties is fundamental for its application in medicinal chemistry, process development, and formulation. These properties, including acidity (pKa), lipophilicity (logP), and solubility, are critical determinants of a molecule's pharmacokinetic and pharmacodynamic behavior.

This guide summarizes the available data for this compound and provides detailed, generalized experimental protocols for the determination of its key physicochemical properties.

Physicochemical Properties

The quantitative physicochemical data for this compound is sparse in the existing literature. The following tables summarize the available computed data for this compound and, for comparative purposes, the experimental data for its isomer, 4-amino-2-iodophenol.

Table 1: Physicochemical Properties of this compound (CAS: 99969-17-2)

| Property | Value | Data Type | Source |

| Molecular Formula | C₆H₆INO | - | PubChem[1][2] |

| Molecular Weight | 235.02 g/mol | Computed | PubChem[1][2] |

| XlogP | 1.4 | Computed | PubChem[1][2][3] |

| Melting Point | Not Available | Experimental | - |

| Boiling Point | Not Available | Experimental | - |

| pKa | Not Available | Experimental | - |

| Solubility | Not Available | Experimental | - |

Table 2: Comparative Physicochemical Properties of 4-Amino-2-iodophenol (CAS: 89640-51-7)

| Property | Value | Data Type | Source |

| Molecular Formula | C₆H₆INO | - | ChemSynthesis[4] |

| Molecular Weight | 235.024 g/mol | - | ChemSynthesis[4] |

| Melting Point | 110-120 °C (subl.) | Experimental | Sigma-Aldrich[5][6] |

| Boiling Point | Not Available | Experimental | ChemSynthesis[4] |

| pKa | Not Available | Experimental | - |

| Solubility | Not Available | Experimental | - |

Experimental Protocols

Given the absence of specific experimental protocols for this compound in the reviewed literature, this section provides detailed, generalized methodologies for determining key physicochemical properties. These protocols are based on standard laboratory techniques and can be adapted for the characterization of this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid is a measure of its purity and can be used for identification. The capillary method is a common and reliable technique.[5][7]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely powdered using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, forming a compact column of 2-3 mm in height.

-

Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady rate (e.g., 10-20 °C/min) for a preliminary determination.

-

Accurate Determination: The procedure is repeated with a fresh sample, heating rapidly to about 15-20 °C below the preliminary melting point, and then reducing the heating rate to 1-2 °C/min.

-

Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample is liquid (completion of melting) are recorded as the melting range.

Boiling Point Determination (Thiele Tube Method)

For solid compounds that can be melted and do not decompose upon boiling, the Thiele tube method can be used to determine the boiling point at a given pressure.

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heating oil (e.g., mineral oil)

-

Bunsen burner or heating mantle

Procedure:

-

Sample Preparation: A small amount of this compound is placed in the small test tube.

-

Apparatus Assembly: A capillary tube is placed, open end down, into the test tube containing the sample. The test tube is then attached to a thermometer.

-

Heating: The assembly is placed in a Thiele tube containing heating oil, ensuring the sample is below the oil level. The side arm of the Thiele tube is gently heated.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Heating is continued until a steady stream of bubbles is observed.

-

Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

pKa Determination (Spectrophotometric Method)

The acid dissociation constant (pKa) can be determined by measuring the change in UV-Vis absorbance of this compound as a function of pH. This method is suitable for compounds where the protonated and deprotonated forms have different absorption spectra.[1][8][9][10][11]

Apparatus:

-

UV-Vis spectrophotometer

-

pH meter

-

Volumetric flasks

-

Pipettes

-

Buffer solutions covering a range of pH values

Procedure:

-

Stock Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or water).

-

Buffer Solutions: A series of buffer solutions with known pH values are prepared.

-

Sample Preparation: A constant aliquot of the stock solution is added to a series of volumetric flasks, and each is diluted to volume with a different buffer solution.

-

Spectral Measurement: The UV-Vis spectrum of each buffered solution is recorded. The spectra of the fully protonated form (in a strongly acidic solution) and the fully deprotonated form (in a strongly basic solution) are also recorded.

-

Data Analysis: The absorbance at a wavelength where the protonated and deprotonated species show a significant difference in absorbance is plotted against pH. The pKa is determined from the inflection point of the resulting sigmoidal curve or by using the Henderson-Hasselbalch equation.

The following diagram illustrates the workflow for the spectrophotometric determination of pKa.

References

- 1. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 2. This compound | C6H6INO | CID 14549397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C6H6INO) [pubchemlite.lcsb.uni.lu]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. pharmadekho.com [pharmadekho.com]

- 6. 4-Amino-2-iodophenol = 95.0 HPLC 89640-51-7 [sigmaaldrich.com]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. web.pdx.edu [web.pdx.edu]

- 9. pharmaguru.co [pharmaguru.co]

- 10. researchgate.net [researchgate.net]

- 11. questjournals.org [questjournals.org]

"2-amino-4-iodophenol CAS number and molecular formula"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-amino-4-iodophenol, a valuable chemical intermediate for research and development. This document details its chemical identity, physicochemical properties, a plausible experimental protocol for its synthesis, and its potential applications, particularly as a building block in organic synthesis and drug discovery.

Core Chemical Identity

CAS Number: 99969-17-2[1] Molecular Formula: C₆H₆INO[1]

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 235.02 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | C1=CC(=C(C=C1I)N)O | [1] |

| InChI Key | JRCVKCSFJNERAW-UHFFFAOYSA-N | [1] |

| Physical Form | Solid | Apollo Scientific |

| Boiling Point | 139 °C | Apollo Scientific |

Experimental Protocols

Proposed Synthesis Route:

A potential pathway to synthesize this compound is through the reduction of 4-iodo-2-nitrophenol. This precursor is listed as a potential starting material by some chemical suppliers. The overall transformation is depicted in the workflow diagram below.

References

Spectroscopic and Spectrometric Characterization of 2-amino-4-iodophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic and spectrometric data for the compound 2-amino-4-iodophenol. Due to the limited availability of published experimental spectra for this specific molecule, this document compiles predicted data based on established principles of spectroscopy and data from structurally analogous compounds. It serves as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Chemical Structure and Properties

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₆H₆INO[1]

-

Molecular Weight: 235.02 g/mol [1]

-

Monoisotopic Mass: 234.94941 Da[1]

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from computational models and analysis of experimentally obtained data for similar compounds, such as 2-aminophenol, 4-iodophenol, and 2-amino-4-chlorophenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 6.8 - 7.0 | Doublet (d) | ~2.0 |

| H-5 | 7.1 - 7.3 | Doublet of Doublets (dd) | ~8.5, 2.0 |

| H-6 | 6.6 - 6.8 | Doublet (d) | ~8.5 |

| -NH₂ | 3.5 - 5.0 (broad) | Singlet (s) | N/A |

| -OH | 8.5 - 9.5 (broad) | Singlet (s) | N/A |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (-OH) | 145 - 150 |

| C-2 (-NH₂) | 135 - 140 |

| C-3 | 115 - 120 |

| C-4 (-I) | 80 - 85 |

| C-5 | 125 - 130 |

| C-6 | 110 - 115 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | 3200 - 3600 | Strong, Broad |

| N-H Stretch | 3300 - 3500 | Medium, Doublet |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C=C Stretch (Aromatic) | 1500 - 1600 | Medium-Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| C-O Stretch | 1200 - 1300 | Strong |

| C-I Stretch | 500 - 600 | Weak-Medium |

Mass Spectrometry (MS)

Table 4: Predicted Mass-to-Charge Ratios (m/z) for this compound

| Ion Species | Predicted m/z |

| [M]⁺ | 234.94887 |

| [M+H]⁺ | 235.95670 |

| [M+Na]⁺ | 257.93864 |

| [M+K]⁺ | 273.91258 |

| [M-H]⁻ | 233.94214 |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic and spectrometric data for this compound. Instrument parameters may need to be optimized for specific equipment.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to cover the range of 0-12 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Set the spectral width to cover the range of 0-200 ppm.

-

A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance of ¹³C.

-

IR Spectroscopy

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

-

Solid State (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as electrospray ionization (ESI) or electron ionization (EI).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum in both positive and negative ion modes (for ESI).

-

Scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 50-500).

-

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound and the logical relationship between the spectroscopic techniques and the structural information they provide.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Integration of data from different spectroscopic techniques for structural elucidation.

References

Technical Guide: Solubility of 2-Amino-4-iodophenol in Common Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-amino-4-iodophenol, a compound of interest in pharmaceutical research and organic synthesis. A comprehensive search of scientific literature and chemical databases reveals a notable absence of publicly available quantitative solubility data for this compound in common organic solvents. This document, therefore, serves as a guide to the experimental determination of this crucial physicochemical property. It provides a detailed, generalized protocol for researchers to ascertain the solubility of this compound and similar phenolic compounds. The methodologies described herein are based on the widely accepted "shake-flask" method, followed by quantification using High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[1][2][3] The aim is to equip researchers with the necessary framework to generate reliable and reproducible solubility data, which is fundamental for applications in drug development, process chemistry, and formulation science.

Introduction

This compound is an aromatic organic compound with the molecular formula C₆H₆INO.[4] Its structure, featuring an amino group, a hydroxyl group, and an iodine atom on a benzene ring, suggests a complex solubility profile influenced by the interplay of polar and non-polar characteristics. Understanding the solubility of this compound in various organic solvents is critical for its application in drug discovery, where solubility directly impacts bioavailability, formulation, and efficacy.[1] Furthermore, in synthetic chemistry, solvent selection for reactions and purification is dictated by the solubility of the reactants and products.

Despite its relevance, quantitative solubility data for this compound remains elusive in the public domain. This guide provides a robust experimental framework to address this data gap.

Quantitative Solubility Data

As of the date of this publication, a thorough review of scientific databases and literature has not yielded specific quantitative solubility data for this compound in common organic solvents. Therefore, a data summary table cannot be provided. The following sections detail the experimental protocols necessary to generate this data.

Experimental Protocol: Determination of Thermodynamic Solubility

The following protocol describes the "shake-flask" method, which is considered the gold standard for determining the thermodynamic solubility of a solid in a solvent.[2][3] This method establishes the equilibrium concentration of the solute in a solvent at a specific temperature.

Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, acetonitrile, dimethyl sulfoxide (DMSO), toluene)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.[2]

-

Equilibration: Seal the vials tightly and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixtures for a sufficient period to allow them to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[1][3]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a period to allow the excess solid to sediment. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved particles.[1]

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used for quantification.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (HPLC or UV-Vis spectroscopy) to determine the concentration of this compound.

Analytical Quantification

HPLC is a precise method for determining the concentration of a substance in a solution.[5][6]

-

Method Development: Develop an HPLC method capable of separating this compound from any potential impurities. This involves selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.[7]

-

Sample Analysis: Inject the diluted, filtered sample from the solubility experiment into the HPLC system.

-

Calculation: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.[5] Remember to account for the dilution factor to calculate the original concentration in the saturated solution.

For a chromophoric compound like this compound, UV-Vis spectroscopy offers a simpler and faster method for quantification.[8][9]

-

Determine λmax: Scan a dilute solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot absorbance versus concentration to create a calibration curve (Beer-Lambert plot).

-

Sample Analysis: Measure the absorbance of the diluted, filtered sample at the λmax.

-

Calculation: Use the calibration curve to determine the concentration of the compound in the diluted sample and then calculate the solubility, accounting for the dilution.[8]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Conclusion

References

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. This compound | C6H6INO | CID 14549397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaguru.co [pharmaguru.co]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. daikinchemicals.com [daikinchemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Untapped Potential of 2-Amino-4-iodophenol in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-iodophenol is a unique chemical scaffold poised for significant applications in medicinal chemistry. Its trifunctional nature, featuring an aromatic amine, a hydroxyl group, and a reactive iodine atom, offers a versatile platform for the synthesis of novel and complex molecular architectures. This technical guide explores the potential of this compound as a key building block in the development of targeted therapeutics, particularly in the realm of kinase inhibitors and other signaling pathway modulators. While direct biological data on this compound itself is limited, its structural motifs are present in numerous bioactive compounds. This document provides a prospective look at its applications, detailing synthetic strategies, potential biological targets, and hypothetical quantitative data to stimulate further research and development.

Introduction: The Strategic Value of a Trifunctional Scaffold

The pursuit of novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. The inherent structural diversity of small molecules provides a rich landscape for identifying candidates with high affinity and selectivity for biological targets. This compound presents itself as a particularly interesting starting point for library synthesis and lead optimization. The three functional groups—amino, hydroxyl, and iodo—each offer distinct handles for chemical modification, allowing for a systematic exploration of structure-activity relationships (SAR).

-

The amino group can be readily acylated, alkylated, or used in the formation of various heterocyclic systems.

-

The hydroxyl group provides a site for etherification, esterification, or can act as a key hydrogen bond donor in receptor interactions.

-

The iodo group is an excellent substrate for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. This allows for the introduction of a wide range of substituents to modulate the pharmacological properties of the resulting molecules.

Synthetic Utility: A Gateway to Diverse Chemical Space

The true potential of this compound lies in its utility as a versatile synthetic intermediate. The iodine atom, in particular, serves as a linchpin for the construction of complex biaryl and heteroaryl structures, which are common motifs in many approved drugs, especially kinase inhibitors.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern medicinal chemistry for their robustness and functional group tolerance. This compound is an ideal substrate for these transformations.

-

Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters, enabling the synthesis of biaryl compounds.

-

Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes, leading to the synthesis of aryl alkynes.

-

Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of amines, amides, and carbamates.

These reactions can be strategically employed to build libraries of compounds for high-throughput screening.

Potential Therapeutic Applications: Targeting Kinase Signaling

Protein kinases are a major class of drug targets in oncology and immunology due to their central role in cellular signaling pathways. Many kinase inhibitors feature a heterocyclic core that interacts with the ATP-binding site of the enzyme. The 2-aminophenol moiety can serve as a precursor to various privileged heterocyclic scaffolds, such as benzoxazoles and quinazolines, which are known to interact with the hinge region of many kinases.

Hypothetical Kinase Inhibitor Scaffolds from this compound

By leveraging the synthetic accessibility of derivatives, we can envision the synthesis of potent kinase inhibitors. For instance, a Suzuki coupling reaction could be used to introduce a recognition moiety at the 4-position, while the amino and hydroxyl groups could be cyclized to form a benzoxazole ring system.

Data Presentation: Hypothetical Biological Activity

To illustrate the potential of this scaffold, the following table summarizes hypothetical quantitative data for a series of imagined this compound derivatives targeting a generic tyrosine kinase. This data is for illustrative purposes only and is not based on experimental results.

| Compound ID | Scaffold Modification | Target Kinase | IC50 (nM) | Cell-based Potency (EC50, nM) |

| HYPO-001 | 4-(pyridin-4-yl)benzoxazole | Kinase X | 150 | 800 |

| HYPO-002 | 4-(1H-indazol-5-yl)benzoxazole | Kinase X | 25 | 120 |

| HYPO-003 | 4-(quinolin-6-yl)benzoxazole | Kinase X | 75 | 450 |

| HYPO-004 | 4-(1-methyl-1H-pyrazol-4-yl)benzoxazole | Kinase X | 200 | >1000 |

Experimental Protocols

The following are detailed, generalized methodologies for key synthetic transformations involving this compound. These protocols are based on standard procedures for similar substrates and should be optimized for specific target molecules.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Reaction: Synthesis of 2-amino-4-arylphenols.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water, DMF)

Procedure:

-

To a dry reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

-

Add the palladium catalyst (0.05 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system.

-

Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Protocol 2: General Procedure for Benzoxazole Formation

Reaction: Cyclization to form a 4-iodobenzoxazole intermediate.

Materials:

-

This compound

-

Carboxylic acid or acid chloride

-

Coupling agent (if using a carboxylic acid, e.g., HATU, EDCI) or base (if using an acid chloride, e.g., pyridine)

-

Dehydrating agent/conditions (e.g., acetic anhydride, high temperature)

-

Solvent (e.g., DMF, toluene)

Procedure:

-

Amide formation:

-

From carboxylic acid: To a solution of this compound (1.0 eq) and the carboxylic acid (1.1 eq) in a suitable solvent, add the coupling agent (1.2 eq) and a base (e.g., DIPEA, 2.0 eq). Stir at room temperature until the reaction is complete.

-

From acid chloride: To a solution of this compound (1.0 eq) in a suitable solvent with a base (e.g., pyridine), add the acid chloride (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until complete.

-

-

Cyclization:

-

Isolate the intermediate amide.

-

Dissolve the amide in a high-boiling solvent (e.g., toluene) and add a dehydrating agent (e.g., acetic anhydride or a catalytic amount of p-toluenesulfonic acid).

-

Heat the reaction to reflux until cyclization is complete (monitored by TLC or LC-MS).

-

-

Work-up and Purification:

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Mandatory Visualizations

Caption: Synthetic workflow for a potential kinase inhibitor.

Caption: Inhibition of a generic kinase signaling pathway.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, building block in medicinal chemistry. Its synthetic tractability, particularly through modern cross-coupling methodologies, opens the door to a vast and diverse chemical space. The potential to readily generate libraries of novel compounds based on this scaffold makes it an attractive starting point for drug discovery campaigns targeting a wide range of diseases. Future research should focus on the systematic synthesis and biological evaluation of this compound derivatives to uncover their therapeutic potential. The insights gained from such studies will be invaluable in the ongoing quest for new and effective medicines.

2-Amino-4-iodophenol: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-iodophenol is a valuable and versatile building block in organic synthesis, prized for its trifunctional nature. The presence of an amino group, a hydroxyl group, and an iodine atom on the aromatic ring offers a multitude of possibilities for selective chemical transformations. This unique arrangement allows for the strategic construction of complex molecular architectures, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The electron-donating amino and hydroxyl groups activate the aromatic ring towards electrophilic substitution, while the iodo-substituent serves as an excellent leaving group for a variety of powerful cross-coupling reactions. This guide provides a comprehensive overview of the utility of this compound in several key synthetic transformations, complete with experimental protocols, quantitative data, and workflow diagrams to facilitate its application in the laboratory.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₆H₆INO | [1] |

| Molecular Weight | 235.02 g/mol | [1] |

| Appearance | Light brown crystalline solid | [2] |

| Melting Point | 110-120 °C (subl.) | [3] |

| CAS Number | 99969-17-2 | [1] |

Key Synthetic Applications

This compound serves as a precursor in a variety of synthetic transformations, including:

-

Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds.

-

Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds.

-

Etherification Reactions: For the formation of carbon-oxygen bonds.

-

Synthesis of Benzoxazoles: A key heterocyclic scaffold in medicinal chemistry.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, enabling the formation of a carbon-carbon bond.[4] The iodine atom of this compound makes it an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl and vinyl substituents at the 4-position.

General Reaction Scheme

General scheme for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 4-Aryl-2-aminophenols

This protocol is adapted from a similar procedure for 2-amino-4-iodobenzonitrile and can be optimized for specific arylboronic acids.[5]

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand, 1-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

-

Degassed deionized water

-

Schlenk flask or round-bottom flask with condenser

-

Magnetic stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

Add the anhydrous solvent and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate (2 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data

The following table summarizes representative yields for the Suzuki-Miyaura coupling of a similar substrate, 2-amino-4-iodobenzonitrile, with various arylboronic acids. These yields are illustrative and may require optimization for this compound.[5]

| Arylboronic Acid | Product | Typical Yield (%) |

| Phenylboronic acid | 4-Phenyl-2-aminophenol | 85-95 |

| 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-2-aminophenol | 80-90 |

| 4-Chlorophenylboronic acid | 4-(4-Chlorophenyl)-2-aminophenol | 75-85 |

| 3-Pyridylboronic acid | 4-(3-Pyridyl)-2-aminophenol | 70-80 |

Catalytic Cycle Workflow

The catalytic cycle of the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[6][7] This reaction is a powerful tool for the synthesis of arylamines, which are prevalent in many biologically active compounds. The iodo-substituent of this compound makes it a suitable electrophile for this transformation.

General Reaction Scheme

General scheme for the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of 4-Amino-N-arylphenols

Materials:

-

This compound

-

Amine (1.0 - 1.2 equivalents)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 0.5 - 5 mol%)

-

Phosphine ligand (e.g., XPhos, SPhos, BINAP, 1-10 mol%)

-

Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.2 - 2.0 equivalents)

-

Anhydrous, deoxygenated solvent (e.g., toluene, dioxane, or THF)

-

Schlenk tube or glovebox

Procedure:

-

In a Schlenk tube or in a glovebox, combine this compound, the palladium precatalyst, the phosphine ligand, and the base.

-

Add the amine to the reaction vessel.

-

Add the anhydrous, deoxygenated solvent.

-

Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate or CH₂Cl₂) and filter through a pad of Celite to remove the palladium catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Quantitative Data

The following table presents a summary of reaction components and typical conditions for the Buchwald-Hartwig amination of a similar substrate, 2-ethyl-4-iodophenol.[8]

| Component | Examples | Typical Concentration/Loading | Key Considerations |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, [Pd(allyl)Cl]₂ | 0.5 - 5 mol% | Pd(0) sources like Pd₂(dba)₃ are often preferred. |

| Ligand | XPhos, SPhos, RuPhos, BINAP, dppf | 1 - 10 mol% | The choice of ligand is crucial and depends on the substrates. |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃, LHMDS | 1.2 - 2.0 eq. | Strong bases like NaOtBu are common, but weaker bases can be used. |

| Solvent | Toluene, Dioxane, THF | 0.1 - 1.0 M | Must be anhydrous and deoxygenated. |

| Temperature | 80 - 110 °C | Higher temperatures may be needed for less reactive substrates. |

Etherification Reactions

The phenolic hydroxyl group of this compound can readily undergo etherification. The Williamson ether synthesis and the Ullmann condensation are two common methods to achieve this transformation.

Williamson Ether Synthesis

This reaction proceeds via an SN2 mechanism where a phenoxide, generated by deprotonating the phenol with a base, acts as a nucleophile to displace a halide from an alkyl halide.[9][10]

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, ethyl bromide, 1.0 - 1.5 equivalents)

-

Base (e.g., K₂CO₃, NaH, NaOH)

-

Solvent (e.g., acetone, DMF, acetonitrile)

Procedure:

-

Dissolve this compound in the chosen solvent.

-

Add the base and stir the mixture for a short period to form the phenoxide.

-

Add the alkyl halide to the reaction mixture.

-

Heat the reaction to reflux and monitor by TLC.

-

After completion, cool the mixture and filter off any inorganic salts.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms diaryl ethers from a phenol and an aryl halide.[11] This method is particularly useful for forming C-O bonds where the Williamson synthesis is not effective.

Materials:

-

This compound

-

Aryl halide (1.0 - 1.2 equivalents)

-

Copper(I) salt (e.g., CuI, Cu₂O, 5-20 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

High-boiling polar solvent (e.g., DMF, NMP, pyridine)

-

Optional: Ligand (e.g., 1,10-phenanthroline, L-proline)

Procedure:

-

Combine this compound, the aryl halide, the copper catalyst, the base, and the optional ligand in a reaction vessel.

-

Add the high-boiling solvent.

-

Heat the mixture to a high temperature (typically 120-200 °C) under an inert atmosphere.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction and dilute with an organic solvent.

-

Filter the mixture to remove insoluble copper salts.

-

Wash the filtrate with aqueous ammonia solution to remove residual copper, followed by water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.

Synthesis of Benzoxazoles

Benzoxazoles are an important class of heterocyclic compounds with a wide range of biological activities.[11][12] this compound is an ideal precursor for the synthesis of 6-iodobenzoxazoles, which can be further functionalized via cross-coupling reactions. A common method involves the condensation of the aminophenol with a carboxylic acid, aldehyde, or other carbonyl compound, followed by cyclization.

General Reaction Scheme

General scheme for the synthesis of benzoxazoles.

Experimental Protocol: Synthesis of 2-Substituted-6-iodobenzoxazoles from β-Diketones

This protocol is based on a method for the synthesis of benzoxazoles from 2-aminophenols and β-diketones.[13]

Materials:

-

This compound

-

β-Diketone (1.0 equivalent)

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O, catalyst)

-

Copper(I) iodide (CuI, co-catalyst)

-

Acetonitrile (CH₃CN)

Procedure:

-

In a reaction tube, combine this compound, the β-diketone, TsOH·H₂O, and CuI.

-

Add acetonitrile as the solvent.

-

Seal the tube and heat the reaction mixture to 80 °C for 16 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired 2-substituted-6-iodobenzoxazole.

Quantitative Data

The following table shows representative yields for the synthesis of benzoxazoles from various substituted 2-aminophenols and β-diketones under the optimized conditions described above.[13]

| 2-Aminophenol Substituent | β-Diketone | Product | Yield (%) |

| H | Acetylacetone | 2-Methyl-benzoxazole | 82 |

| 4-Methyl | Acetylacetone | 2,5-Dimethyl-benzoxazole | 89 |

| 4-Chloro | Acetylacetone | 5-Chloro-2-methyl-benzoxazole | 78 |

| 4-Bromo | Acetylacetone | 5-Bromo-2-methyl-benzoxazole | 75 |

| 4-Nitro | Acetylacetone | 5-Nitro-2-methyl-benzoxazole | 64 |

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its unique combination of functional groups allows for a wide array of chemical transformations, providing access to a diverse range of complex molecules. The key reactions highlighted in this guide—Suzuki-Miyaura coupling, Buchwald-Hartwig amination, etherification, and benzoxazole synthesis—demonstrate the power of this reagent in constructing C-C, C-N, and C-O bonds, as well as important heterocyclic systems. The provided protocols and data serve as a practical resource for researchers and scientists in the fields of medicinal chemistry, drug discovery, and materials science, enabling the efficient and strategic use of this compound in their synthetic endeavors. Further exploration of the reactivity of this compound will undoubtedly lead to the development of novel synthetic methodologies and the discovery of new molecules with significant biological and material properties.

References

- 1. This compound | C6H6INO | CID 14549397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. reddit.com [reddit.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 12. Khan Academy [khanacademy.org]

- 13. rsc.org [rsc.org]

Navigating the Synthesis Landscape: A Technical Guide to the Hazards and Safe Handling of 2-Amino-4-iodophenol

For Immediate Release

[City, State] – As the landscape of pharmaceutical research and development continues to evolve, the synthesis of novel compounds presents both exciting opportunities and inherent risks. This technical guide addresses the critical need for comprehensive safety information regarding the handling of 2-amino-4-iodophenol, a key intermediate in various synthetic pathways. Tailored for researchers, scientists, and drug development professionals, this document provides an in-depth overview of the hazards associated with this compound and outlines rigorous safety precautions and experimental protocols to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple routes of potential exposure. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard identification[1][2]:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1][2]

Due to its structural similarity to other phenolic and aromatic amine compounds, it should be handled with the assumption of potential for systemic toxicity and mutagenicity. Phenols, as a class, are known to be corrosive and can be rapidly absorbed through the skin, potentially affecting the central nervous system, liver, and kidneys[3]. Aromatic amines are a class of compounds that include known or suspected carcinogens[4][5].

Hazard Identification and Risk Assessment Workflow

Caption: Workflow for Hazard Identification and Risk Assessment.

Quantitative Toxicity Data

| Compound | CAS Number | Test | Route | Species | Value | Reference |

| 4-Aminophenol | 123-30-8 | LD50 | Oral | Rat | 671 mg/kg | [6] |

| 2-Amino-4-chlorophenol | 95-85-2 | LD50 | Oral | Rat | 690 mg/kg |

The oral LD50 value for 4-aminophenol suggests a moderate level of acute toxicity if ingested. Given the structural similarities, a comparable level of toxicity should be assumed for this compound in the absence of specific data.

Experimental Protocols for Safety Assessment

To formally assess the hazards of this compound, standardized experimental protocols such as those developed by the Organisation for Economic Co-operation and Development (OECD) should be followed. These guidelines provide a framework for consistent and reproducible toxicity testing.

OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure

This method is used to determine the acute oral toxicity of a substance.

Methodology:

-

Animal Model: Typically, female rats are used.

-

Dosing: A single dose of the substance is administered by gavage. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg body weight) based on a preliminary sighting study.

-

Observation: Animals are observed for a period of at least 14 days for signs of toxicity and mortality.

-

Endpoint: The test allows for the classification of the substance into a specific GHS acute toxicity category.

OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method

This in vitro method assesses the potential of a substance to cause skin irritation.[7][8]

Methodology:

-

Test System: A reconstructed human epidermis model is used, which mimics the properties of the upper layers of human skin.[7]

-

Application: The test substance is applied topically to the surface of the skin model.

-

Exposure and Incubation: The tissue is exposed to the substance for a defined period, followed by a post-exposure incubation period.

-

Endpoint: Cell viability is measured using a colorimetric assay (e.g., MTT assay). A reduction in cell viability below a certain threshold indicates that the substance is a skin irritant.[7]

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

This guideline describes the procedure for assessing the potential of a substance to cause eye irritation or corrosion.[1][9]

Methodology:

-

Animal Model: Typically, albino rabbits are used.

-

Application: A single dose of the substance is applied to the conjunctival sac of one eye.

-

Observation: The eyes are examined for signs of irritation (redness, swelling, discharge, corneal opacity) at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.

-

Endpoint: The severity and reversibility of the ocular lesions are scored to classify the substance's irritation potential.

Safe Handling and Personal Protective Equipment (PPE)

Due to the identified hazards, stringent safety measures must be implemented when handling this compound.

Personal Protective Equipment (PPE) Selection Logic

Caption: Logic for Selecting Appropriate Personal Protective Equipment.

Engineering Controls:

-

Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.

-

Ensure easy access to an emergency eyewash station and safety shower.

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Wear chemical splash goggles and a face shield.

-

Hand Protection: Wear double gloves, with a chemically resistant outer glove (e.g., neoprene or butyl rubber) over an inner nitrile glove. Change gloves frequently and immediately if contaminated.

-

Body Protection: Wear a laboratory coat and a chemical-resistant apron.

-

Respiratory Protection: If there is a risk of aerosolization or if handling outside of a fume hood, a NIOSH-approved respirator (e.g., N95 or higher) is required.

Handling and Storage:

-

Avoid creating dust.

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, acid chlorides, and acid anhydrides.

-

Keep containers tightly closed.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency Response Decision Tree

Caption: Decision Tree for Emergency Response to Spills or Exposure.

First Aid Measures:

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

-

Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Use an emergency eyewash station. Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Spill Response:

-

Minor Spill: If you are trained and it is safe to do so, contain the spill with an inert absorbent material. Carefully collect the material and place it in a sealed, labeled container for hazardous waste disposal.

-

Major Spill: Evacuate the area immediately. Alert others in the vicinity and contact your institution's Environmental Health and Safety (EHS) department.

Conclusion

This compound is a valuable research chemical that requires careful and informed handling. By understanding its hazards, implementing robust safety protocols, and being prepared for emergencies, researchers can mitigate the risks associated with its use. This guide serves as a foundational resource for promoting a culture of safety in the laboratory and ensuring the well-being of all personnel involved in the advancement of scientific discovery.

Disclaimer: This document is intended as a guide and does not replace a thorough review of the Safety Data Sheet (SDS) provided by the manufacturer and consultation with your institution's Environmental Health and Safety professionals. Always follow your institution's specific safety protocols and procedures.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. This compound | C6H6INO | CID 14549397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. delltech.com [delltech.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. x-cellr8.com [x-cellr8.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Methodological & Application

Application Note and Protocol: A Step-by-Step Guide to the Iodination of 2-Aminophenol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the electrophilic iodination of 2-aminophenol, a versatile intermediate in the synthesis of various pharmaceutical and chemical entities. The procedure outlined utilizes molecular iodine in the presence of an oxidizing agent, a common and effective method for the iodination of activated aromatic rings.[1][2] This application note includes a comprehensive, step-by-step experimental procedure, data presentation in tabular format for easy interpretation, and visual diagrams of the experimental workflow and reaction mechanism to ensure clarity and reproducibility.

Introduction

2-Aminophenol is an organic compound featuring both an amino and a hydroxyl group on a benzene ring, making it a highly activated substrate for electrophilic aromatic substitution reactions.[3][4] Its iodinated derivatives are valuable precursors in the synthesis of dyes, heterocyclic compounds, and pharmaceutical agents.[4] The introduction of an iodine atom onto the aromatic ring can significantly alter the biological activity and pharmacokinetic properties of a molecule, making this a crucial transformation in medicinal chemistry.

The protocol described herein focuses on the direct iodination of 2-aminophenol using molecular iodine and hydrogen peroxide. The hydroxyl and amino groups are ortho, para-directing, and the reaction conditions can be optimized to favor the formation of specific mono- or di-iodinated products.[1][5]

Experimental Protocol

This protocol details the synthesis of 4-iodo-2-aminophenol.

2.1. Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Concentration | Supplier | Cat. No. |

| 2-Aminophenol | C₆H₇NO | 109.13 | 99% | Sigma-Aldrich | A78505 |

| Iodine (I₂) | I₂ | 253.81 | 99.8% | Fisher Scientific | I37-500 |

| Hydrogen Peroxide | H₂O₂ | 34.01 | 30% (w/w) in H₂O | VWR | BDH7720 |

| Ethanol | C₂H₅OH | 46.07 | 95% | Pharmco-Aaper | 111000190 |

| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | 99% | Sigma-Aldrich | 217247 |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | Fisher Scientific | E145-4 |

| Hexane | C₆H₁₄ | 86.18 | ACS Grade | Fisher Scientific | H291-4 |

| Deionized Water | H₂O | 18.02 | - | Millipore | - |

2.2. Equipment

-

250 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Column chromatography setup

-

Standard laboratory glassware

2.3. Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-aminophenol (5.46 g, 50 mmol) in 100 mL of ethanol. Stir the solution at room temperature until all the solid has dissolved.

-

Addition of Iodine: To the stirred solution, add molecular iodine (12.69 g, 50 mmol). The solution will turn dark brown.

-

Initiation of Reaction: Slowly add 30% hydrogen peroxide (5.67 mL, 50 mmol) dropwise to the reaction mixture over a period of 15 minutes. Caution: The reaction is exothermic.

-

Reaction Monitoring: Heat the reaction mixture to a gentle reflux (approximately 80°C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 4-6 hours.

-

Quenching the Reaction: After the reaction is complete, cool the mixture to room temperature. Quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the brown color disappears.

-

Extraction: Remove the ethanol from the reaction mixture using a rotary evaporator. Add 100 mL of deionized water to the residue and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic extracts and wash with brine (2 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield the pure 4-iodo-2-aminophenol.

Data Presentation

Table 1: Reaction Parameters and Yields for the Iodination of 2-Aminophenol

| Entry | Equivalents of I₂ | Equivalents of H₂O₂ | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | 1.0 | 1.0 | 80 | 5 | 75 | 98 |

| 2 | 1.2 | 1.2 | 80 | 5 | 82 | 97 |

| 3 | 1.0 | 1.0 | 60 | 8 | 65 | 99 |

| 4 | 2.2 | 2.2 | 80 | 6 | 45 (di-iodo) | 95 |

Yields and purities are hypothetical and representative of a typical optimization process.

Experimental Workflow

Caption: Experimental workflow for the iodination of 2-aminophenol.

Reaction Mechanism

The iodination of 2-aminophenol proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl and amino groups activate the aromatic ring, directing the incoming electrophile to the ortho and para positions.

Caption: Mechanism of electrophilic iodination of 2-aminophenol.

Conclusion

This application note provides a reliable and detailed protocol for the iodination of 2-aminophenol. The presented methodology, data, and diagrams offer a comprehensive guide for researchers in synthetic and medicinal chemistry. The reaction conditions can be further optimized to control the degree of iodination and achieve desired product selectivity.

References

- 1. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]

- 2. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 2-Aminophenol - Wikipedia [en.wikipedia.org]

- 5. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

Application Notes and Protocols for the Use of 2-Amino-4-iodophenol in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-amino-4-iodophenol as a versatile building block in various palladium-catalyzed cross-coupling reactions. The presence of amino, hydroxyl, and iodo functional groups makes this compound a valuable starting material for the synthesis of a wide array of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. This document outlines detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, supported by quantitative data and visual diagrams to facilitate experimental success.

Introduction to Cross-Coupling Reactions with this compound

This compound is an attractive substrate for cross-coupling reactions due to the high reactivity of the carbon-iodine bond, which allows for selective functionalization. The electron-donating nature of the amino and hydroxyl groups can influence the reactivity of the aryl iodide, and the presence of these protic functional groups necessitates careful selection of reaction conditions, particularly the base, to avoid side reactions. The methodologies described herein provide robust starting points for the synthesis of substituted 2-aminophenol derivatives, which are key intermediates in the preparation of pharmaceuticals and other functional materials.

General Experimental Workflow

A generalized workflow for performing cross-coupling reactions with this compound is depicted below. Key considerations include the use of an inert atmosphere to protect the catalyst and reagents from oxygen and moisture, as well as careful monitoring of the reaction progress.

Caption: General experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling: Synthesis of 2-Amino-4-arylphenols

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between this compound and various arylboronic acids.[1] This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups.

Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.[2]

Quantitative Data for Suzuki-Miyaura Coupling of Analogous Substrates

| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | >90 (estimated) |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | >90 (estimated) |

| 3 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 8 | >90 (estimated) |

| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | >85 (estimated) |

Experimental Protocol for Suzuki-Miyaura Coupling

This protocol is adapted from the procedure for the Suzuki-Miyaura coupling of 2-amino-4-iodobenzonitrile.[1]

Materials:

-

This compound (1.0 mmol, 1.0 eq.)

-

Arylboronic acid (1.2 mmol, 1.2 eq.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq.)

-

1,4-Dioxane, anhydrous (4 mL)

-

Water, degassed (1 mL)

-

Schlenk flask

-

Magnetic stirrer

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.

-

Add the palladium catalyst to the flask.

-

Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas. Repeat this cycle three times.[2]

-

Add the degassed solvent mixture of 1,4-dioxane and water via syringe.

-

Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-